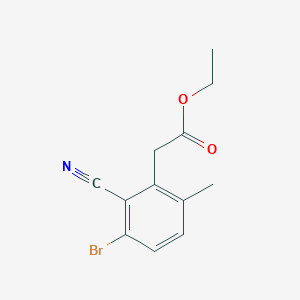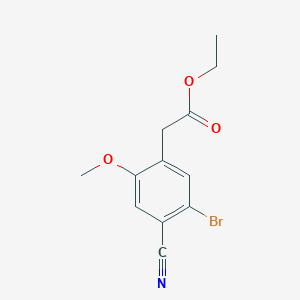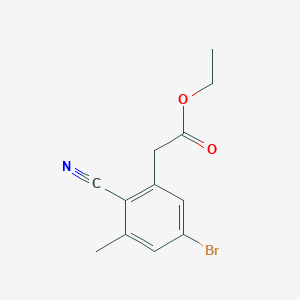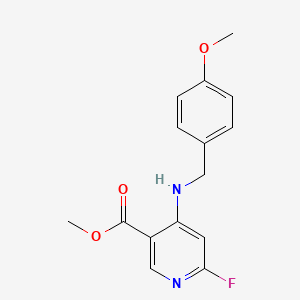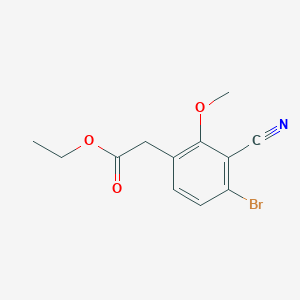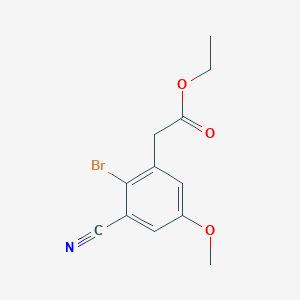![molecular formula C9H8ClF3N2O B1414064 N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 2251053-07-1](/img/structure/B1414064.png)
N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound . It is also known as chloroacetanilide . It has been used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridines in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The presence of N-H…O hydrogen bonds between the molecules has been observed . The compound also contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research by Mistry, Desai, and Intwala (2009) involved synthesizing new derivatives involving N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide and testing their antimicrobial activity. This highlights its use in developing new compounds with potential biological applications (Mistry, Desai, & Intwala, 2009).
Structural Analysis : Boechat et al. (2011) investigated the structures of compounds similar to this compound, providing insights into the molecular configurations and intermolecular interactions of such compounds (Boechat et al., 2011).
Biological Activity
Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds related to this compound, demonstrating significant antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).
Anticonvulsant Activity : Kamiński, Wiklik, and Obniska (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity, suggesting potential therapeutic applications (Kamiński, Wiklik, & Obniska, 2015).
Protection of Chilled Crop Plants : Tseng and Li (1984) reported that Mefluidide, a compound related to this compound, can protect plants like cucumber and corn from chilling injury, indicating its agricultural importance (Tseng & Li, 1984).
Environmental and Analytical Studies
- Metabolism in Liver Microsomes : Research by Coleman et al. (2000) involved studying the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological implications of compounds related to this compound (Coleman et al., 2000).
properties
IUPAC Name |
N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-4(16)15-8-6(10)2-5(3-7(8)14)9(11,12)13/h2-3H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGOXRWBMKHPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




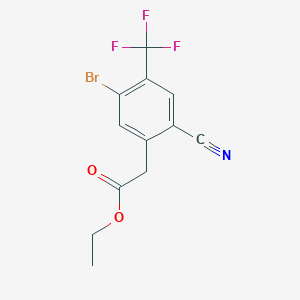

![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)

